REACTION_CXSMILES
|
C1(=O)O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O.[CH2:13]([O:25][C:26](=[O:30])[CH:27]([CH3:29])[NH2:28])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].C(N(CC)CC)C>C(O)(C)C>[NH2:28][C@H:27]([C:26]([O:25][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:30])[CH3:29]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1([C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC(C(N)C)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred rapidly for about 6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml round bottom flask equipped with a condenser, addition funnel
|
Type
|
ADDITION
|
Details
|
were added dropwise over 15 minutes from an addition funnel
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The white product was filtered
|
Type
|
WASH
|
Details
|
washed with chloroform (3×150 ml)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at 35° C.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](C)C(=O)OCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(=O)O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O.[CH2:13]([O:25][C:26](=[O:30])[CH:27]([CH3:29])[NH2:28])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].C(N(CC)CC)C>C(O)(C)C>[NH2:28][C@H:27]([C:26]([O:25][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:30])[CH3:29]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1([C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC(C(N)C)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred rapidly for about 6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml round bottom flask equipped with a condenser, addition funnel
|
Type
|
ADDITION
|
Details
|
were added dropwise over 15 minutes from an addition funnel
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The white product was filtered
|
Type
|
WASH
|
Details
|
washed with chloroform (3×150 ml)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at 35° C.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](C)C(=O)OCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |